

A Head-to-Head Battle: HPLC vs. UHPLC for Captopril Disulfide Quantification

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Compound of Interest		
Compound Name:	Captopril disulfide	
Cat. No.:	B1668295	Get Quote

In the realm of pharmaceutical analysis, the accurate quantification of drug impurities is paramount to ensuring product safety and efficacy. Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is susceptible to oxidation, leading to the formation of its primary degradation product, **Captopril disulfide**. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantification of **Captopril disulfide**, offering researchers and drug development professionals the data and protocols necessary to select the optimal analytical technique for their needs.

Performance Face-Off: Speed, Efficiency, and Consumption

The primary advantages of UHPLC over traditional HPLC lie in its ability to provide faster analysis times and improved resolution, all while consuming significantly less solvent.[1][2] A direct comparison of a standard USP HPLC method and a developed UHPLC method for the analysis of Captopril and **Captopril disulfide** highlights these differences starkly.

The UHPLC method demonstrates a significant reduction in run time, from 20 minutes for the HPLC method to a mere 5 minutes.[3][4] This 75% reduction in analysis time can dramatically increase sample throughput.[3][4] Furthermore, the mobile phase consumption for the UHPLC method is a scant 8.5 mL per run, a staggering 97.5% less than the 340 mL required for the HPLC method.[3][4] This not only translates to substantial cost savings but also aligns with the principles of green chemistry by minimizing waste generation.[1][4]



The enhanced efficiency of UHPLC is achieved through the use of columns packed with smaller particles (typically sub-2 μ m), which operate at higher pressures.[2][5] This results in sharper, narrower peaks and improved resolution between analytes.[2] In the comparative study, the resolution between Captopril and **Captopril disulfide** was greater than 1.5 for the UHPLC method, indicating a clear separation of the two compounds.[1]

Parameter	HPLC Method (USP)	UHPLC Method	Key Advantages of UHPLC
Run Time	20 minutes	5 minutes	75% more efficient[3] [4]
Mobile Phase Consumption	340 mL	8.5 mL	97.5% less mobile phase used[3][4]
Retention Time (Captopril)	5.461 minutes	1.744 minutes	Faster elution[1][4]
Retention Time (Captopril disulfide)	10.809 minutes	2.657 minutes	Faster elution[1][4]
Resolution	Not explicitly stated, but meets USP requirements	> 1.5[1]	Excellent separation
Column Particle Size	3-5 μm (Typical for HPLC)	1.7 μm[1][3]	Higher efficiency and resolution[5]
Operating Pressure	Below 6,000 psi (Typical for HPLC)	Exceeds 15,000 psi (Typical for UHPLC)[5]	Enables use of smaller particles

Experimental Protocols

Below are the detailed methodologies for the compared HPLC and UHPLC methods for the quantification of **Captopril disulfide**.

UHPLC Method

• Column: Water Aquity UHPLC BEH C18, 1.7 μm, 2.1 mm × 50 mm[1][3]



 Mobile Phase: An isocratic mixture of Methanol, Milli-Q water, and Trifluoroacetic acid in a ratio of 55:45:0.05 (v/v/v)[1][3]

Flow Rate: 0.1 mL/min[1][3]

Injection Volume: 0.8 μL

• Detection Wavelength: 220 nm[1][3]

Sample Preparation:

 A standard solution of Captopril is prepared by dissolving 10 mg of Captopril reference standard in a 50 mL volumetric flask with the mobile phase to a concentration of 0.2 mg/mL.[1]

A Captopril disulfide solution is prepared by dissolving 25 mg of Captopril disulfide in a
 50 mL volumetric flask with the mobile phase.[1]

A resolution solution is prepared by taking 10 mg of Captopril reference standard in a 50 mL volumetric flask, adding 5 mL of the Captopril disulfide solution (0.5 mg/mL), and diluting to volume with the mobile phase.[1]

All solutions are filtered through a 0.45 μm filter before injection.[1]

HPLC Method (Based on USP)

While the specific parameters of the USP HPLC method used for direct comparison were not fully detailed in the reference, a typical validated HPLC method for Captopril and its disulfide is described below.

Column: LiChrospher® 100 RP-8 (250 × 4.6 mm i.d., 5 μm)[6]

Mobile Phase: A mixture of methanol and water (containing 0.001% phosphoric acid, pH 2.3)
 in a 1:1 ratio.[6]

Flow Rate: 1.0 mL/minute[6]

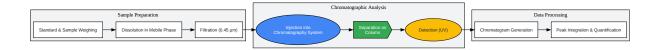
Injection Volume: 20 μl[6]



• Detection Wavelength: 220 nm[6]

Visualizing the Workflow and Comparison

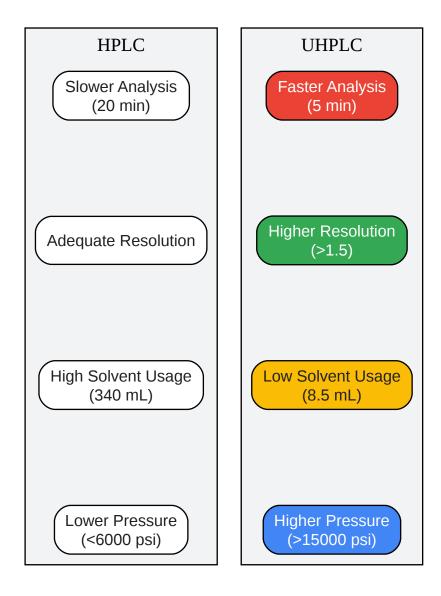
To better illustrate the processes and the key differentiators, the following diagrams are provided.



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Caption: General experimental workflow for both HPLC and UHPLC analysis of **Captopril** disulfide.





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Caption: Key performance parameter comparison between HPLC and UHPLC for **Captopril disulfide** analysis.

Conclusion

For the quantification of **Captopril disulfide**, UHPLC emerges as a superior technique to traditional HPLC. Its significant advantages in terms of speed, efficiency, reduced solvent consumption, and excellent resolution make it the method of choice for high-throughput laboratories and for organizations committed to sustainable analytical practices. While HPLC remains a robust and reliable technique, the performance gains offered by UHPLC in this



application are substantial and compelling. The choice between the two will ultimately depend on the specific needs and resources of the laboratory; however, for new method development, UHPLC is the clear frontrunner.

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